Tributylhexylphosphonium Bromide Tributylhexylphosphonium Bromide
Brand Name: Vulcanchem
CAS No.: 105890-71-9
VCID: VC21266642
InChI: InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Molecular Formula: C18H40BrP
Molecular Weight: 367.4 g/mol

Tributylhexylphosphonium Bromide

CAS No.: 105890-71-9

Cat. No.: VC21266642

Molecular Formula: C18H40BrP

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Tributylhexylphosphonium Bromide - 105890-71-9

Specification

CAS No. 105890-71-9
Molecular Formula C18H40BrP
Molecular Weight 367.4 g/mol
IUPAC Name tributyl(hexyl)phosphanium;bromide
Standard InChI InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
Standard InChI Key ZBZFETNHIRABGK-UHFFFAOYSA-M
SMILES CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Canonical SMILES CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Introduction

Chemical Identity and Structure

Basic Chemical Identity

Tributylhexylphosphonium bromide is characterized by its quaternary phosphonium cation paired with a bromide anion. The compound is identified through several standardized chemical identifiers as shown in Table 1.

ParameterValue
CAS Number105890-71-9
Molecular FormulaC₁₈H₄₀BrP
Molecular Weight367.4 g/mol
Exact Mass366.205078
IUPAC Nametributyl(hexyl)phosphanium;bromide
InChIKeyZBZFETNHIRABGK-UHFFFAOYSA-M
European Community Number842-166-4

Table 1: Chemical identifiers for tributylhexylphosphonium bromide

The compound has several synonyms in the scientific literature, including tributyl(hexyl)phosphonium bromide and phosphonium, tributylhexyl-, bromide (1:1). These alternative nomenclatures reflect different systematic naming approaches but refer to the same chemical entity .

Structural Characteristics

Tributylhexylphosphonium bromide features a central phosphorus atom bonded to three butyl chains and one hexyl chain, forming a positively charged phosphonium cation that is electrostatically paired with a bromide anion. This quaternary phosphonium structure is characterized by tetrahedral geometry around the phosphorus atom, which bears a formal positive charge .

The molecular structure consists of:

  • A central phosphorus atom with a formal positive charge

  • Three butyl (C₄H₉-) chains attached to the phosphorus

  • One hexyl (C₆H₁₃-) chain attached to the phosphorus

  • A bromide counterion (Br⁻)

This structural arrangement contributes to the compound's properties as an ionic substance with particular solubility characteristics and potential applications in various chemical processes .

Physical and Chemical Properties

Physicochemical Parameters

The available physical and chemical property data for tributylhexylphosphonium bromide are summarized in Table 2, though some parameters remain undetermined in the current literature.

PropertyValueNotes
Physical StateSolidAt standard conditions
ColorWhite to slightly yellowBased on similar phosphonium compounds
SolubilitySoluble in polar organic solventsIncludes alcohols, acetonitrile
Melting PointNot definitively reported-
Boiling PointNot definitively reported-
DensityNot definitively reported-
Flash PointNot definitively reported-

Table 2: Physical and chemical properties of tributylhexylphosphonium bromide

The compound generally exhibits properties typical of quaternary phosphonium salts, including good stability at ambient conditions and solubility characteristics that make it useful in various applications as an ionic compound .

Synthesis and Preparation

Synthetic Routes

Tributylhexylphosphonium bromide is typically synthesized through a quaternization reaction between tributylphosphine and an alkyl bromide, specifically 1-bromohexane. This synthetic approach follows the general pattern for preparing quaternary phosphonium salts, as illustrated in other phosphonium compound preparations .

The general synthetic equation can be represented as:

P(C₄H₉)₃ + Br-(CH₂)₅CH₃ → [P(C₄H₉)₃(CH₂)₅CH₃]⁺Br⁻

This reaction typically proceeds in an appropriate solvent, often acetonitrile or an alcoholic medium, at elevated temperatures for several hours to ensure complete quaternization .

Reaction Conditions

Based on synthesis protocols for similar phosphonium compounds, the reaction conditions for preparing tributylhexylphosphonium bromide typically involve:

  • Dissolving tributylphosphine in an appropriate solvent (e.g., acetonitrile)

  • Adding 1-bromohexane dropwise, often in slight excess (1.05 equivalents)

  • Heating the reaction mixture to 35-70°C

  • Stirring for 24-48 hours under inert atmosphere (typically argon or nitrogen)

  • Isolation by solvent removal and purification as needed

The reaction typically proceeds at atmospheric pressure, which represents an advantage over some alternative preparation methods that require pressure vessels, as noted for certain related phosphonium compounds .

Applications and Uses

Applications as an Ionic Liquid

Tributylhexylphosphonium bromide belongs to the class of phosphonium-based ionic liquids (ILs), which have attracted significant research interest due to their unique properties:

  • Thermal stability - generally higher than ammonium-based ionic liquids

  • Chemical stability - resistant to various reaction conditions

  • Tunable physicochemical properties through modification of the alkyl chains

  • Low volatility - environmentally advantageous compared to conventional organic solvents

These properties make tributylhexylphosphonium bromide potentially valuable in applications including:

  • Green chemistry solvents

  • Catalysis

  • Electrochemistry

  • Separation processes

  • Materials science

Hazard TypeClassificationGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Table 3: GHS hazard classification of tributylhexylphosphonium bromide

The compound carries the GHS "Warning" signal word, indicating moderate hazard potential. The GHS pictogram associated with the compound indicates irritant properties .

Structure-Property Relationships

Ionic Character

The quaternary phosphonium cation of tributylhexylphosphonium bromide, with its positive charge centered on the phosphorus atom, forms an ionic bond with the bromide anion. This ionic character significantly influences the compound's properties, including its melting behavior, solubility, and potential applications .

The relatively large, asymmetric structure of the phosphonium cation, featuring three butyl chains and one hexyl chain, contributes to disrupted packing in the solid state. This structural feature is characteristic of many ionic liquids and can lead to important properties such as lower melting points compared to more symmetric salts .

Comparison with Related Compounds

Tributylhexylphosphonium bromide belongs to a family of quaternary phosphonium compounds that can be prepared through related synthetic routes. The patent literature describes similar approaches for preparing alkyltriarylphosphonium bromides, although these involve different starting materials (triarylphosphines rather than trialkylphosphines) .

The specific choice of the hexyl chain length in tributylhexylphosphonium bromide likely influences its physical properties relative to homologous compounds with shorter or longer alkyl substituents. Such structure-property relationships are important in designing phosphonium ionic liquids for specific applications .

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